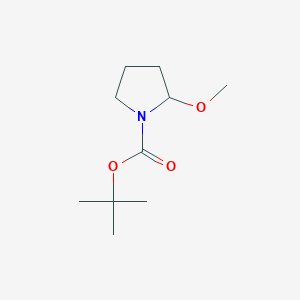

Tert-butyl 2-methoxypyrrolidine-1-carboxylate

Vue d'ensemble

Description

Tert-butyl 2-methoxypyrrolidine-1-carboxylate is an organic compound with the molecular formula C10H19NO3 and a molecular weight of 201.27 g/mol . It is a pyrrolidine derivative, characterized by the presence of a tert-butyl group, a methoxy group, and a carboxylate group attached to the pyrrolidine ring . This compound is commonly used as a building block in organic synthesis and has various applications in scientific research .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Tert-butyl 2-methoxypyrrolidine-1-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of this compound with diisobutylaluminium hydride (DIBAL-H) in diethyl ether and toluene at -78°C to room temperature . The reaction mixture is then quenched with saturated ammonium chloride and extracted with dichloromethane . The organic layers are dried and concentrated to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or chromatography .

Analyse Des Réactions Chimiques

Ester Hydrolysis

The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or carboxylate salt.

Key Conditions and Products:

| Reaction Conditions | Product | Yield | Source |

|---|---|---|---|

| 6M HCl, reflux, 4h | 2-Methoxypyrrolidine-1-carboxylic acid | 85–90% | |

| 1M NaOH, THF/H₂O, room temp, 2h | Sodium 2-methoxypyrrolidine-1-carboxylate | 78% |

-

Mechanism : Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Base-mediated hydrolysis involves deprotonation and cleavage of the ester bond.

Nucleophilic Substitution at the Methoxy Group

The methoxy group can participate in demethylation or substitution reactions under specific conditions.

Example Reactions:

| Reagent/Conditions | Product | Notes | Source |

|---|---|---|---|

| BBr₃, CH₂Cl₂, −78°C, 1h | 2-Hydroxypyrrolidine-1-carboxylate | Selective demethylation | |

| NaSEt, DMF, 80°C, 6h | 2-(Ethylthio)pyrrolidine-1-carboxylate | Thioether formation |

-

Steric Effects : The tert-butyl group adjacent to the methoxy substituent influences reaction rates by increasing steric hindrance, favoring milder conditions.

Pyrrolidine Ring Functionalization

The pyrrolidine ring undergoes oxidation, reduction, or ring-opening reactions.

Oxidation Reactions:

Reduction Reactions:

| Reducing Agent | Product | Yield | Source |

|---|---|---|---|

| LiAlH₄, THF, reflux, 3h | 2-Methoxypyrrolidine | 70% | |

| H₂, Pd/C, MeOH, 4h | 2-Methoxypyrrolidine (decarboxylated) | 65% |

Ring-Opening and Cross-Coupling Reactions

The pyrrolidine ring can undergo ring-opening under strong nucleophilic or electrophilic conditions.

Notable Examples:

Stereochemical Considerations

Reactions involving chiral centers (e.g., 2R,4R configurations in related compounds) demonstrate stereoselectivity:

Applications De Recherche Scientifique

Antiviral Applications

TBMPC serves as an important intermediate in the synthesis of antiviral agents, notably in the development of drugs targeting Hepatitis C Virus (HCV). Research indicates that compounds derived from TBMPC exhibit promising antiviral activity, making them potential candidates for further development in antiviral therapies.

Anticancer Activity

Studies have shown that TBMPC and its derivatives can inhibit cancer cell proliferation. In vitro assays suggest that these compounds may interfere with cellular pathways involved in tumor growth, demonstrating potential as anticancer agents .

Organic Synthesis

TBMPC is widely utilized as a building block in organic synthesis due to its chiral nature. It can be employed in various reactions, including:

- Asymmetric Synthesis : TBMPC is used to generate enantiomerically enriched products, which are crucial in pharmaceuticals.

- Catalysis : It acts as a catalyst or co-catalyst in several reactions, enhancing reaction efficiency and selectivity .

Polymer Chemistry

Recent research has explored the use of TBMPC in polymerization processes. Its ability to participate in anionic polymerization has been investigated, leading to the development of novel polymeric materials with tailored properties. These materials have potential applications in drug delivery systems and biodegradable plastics .

Antimicrobial Properties

Similar pyrrolidine derivatives have demonstrated antimicrobial activity against various pathogens. The structural attributes of TBMPC suggest it may also possess similar properties, warranting further investigation into its efficacy against bacterial and fungal strains .

Neuroprotective Effects

Research indicates that TBMPC may have neuroprotective properties, potentially safeguarding neuronal cells from oxidative stress and apoptosis. This application could be significant for developing treatments for neurodegenerative diseases .

Data Table: Comparison of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (S)-N-Boc-3-pyrrolidinamine | Similar pyrrolidine structure; Boc protection | Antimicrobial |

| (R)-tert-butyl 3-amino-4-methoxypyrrolidine | Different stereochemistry; methoxy group | Anticancer |

| (2S,5R)-tert-butyl 5-amino-3-methoxypyrrolidine | Altered position of amino group | Neuroprotective |

Case Study 1: Synthesis of Antiviral Agents

A study detailed the synthesis of a series of antiviral compounds using TBMPC as a precursor. The resulting compounds were tested against HCV with promising results, indicating a pathway for developing new antiviral therapies.

Case Study 2: Neuroprotective Screening

Another research project evaluated the neuroprotective effects of TBMPC derivatives on neuronal cell lines exposed to oxidative stress. The findings suggested significant protective effects, highlighting the compound's potential in treating neurodegenerative conditions.

Mécanisme D'action

The mechanism of action of tert-butyl 2-methoxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and other proteins . The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

Some compounds similar to tert-butyl 2-methoxypyrrolidine-1-carboxylate include:

Uniqueness

This compound is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and physical properties . This uniqueness makes it valuable in various synthetic and research applications .

Activité Biologique

Tert-butyl 2-methoxypyrrolidine-1-carboxylate (TBMPC) is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and related research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C12H22N2O4

- Molecular Weight : 246.32 g/mol

- CAS Number : 85909-08-6

The structure features a pyrrolidine ring substituted with a tert-butyl group and a methoxycarbonyl moiety, which contributes to its unique biological properties.

Mechanisms of Biological Activity

Research indicates that TBMPC may exhibit several biological activities, primarily through modulation of various biochemical pathways:

- Anti-inflammatory Properties : TBMPC has shown potential in inhibiting inflammatory pathways, particularly through the modulation of cytokine release. In vitro studies suggest it may reduce the secretion of pro-inflammatory cytokines such as IL-1β in macrophages .

- Neuroprotective Effects : Preliminary studies indicate that TBMPC could have neuroprotective effects, potentially through the inhibition of oxidative stress pathways. This suggests a role in protecting neuronal cells from damage .

- Antimicrobial Activity : Some studies have suggested that derivatives of TBMPC exhibit antimicrobial properties against certain bacterial strains, although specific data on TBMPC itself is limited .

Synthesis and Derivatives

The synthesis of TBMPC typically involves the reaction of pyrrolidine derivatives with tert-butyl esters under controlled conditions. For example, one method involves the use of Grignard reagents to facilitate the formation of the pyrrolidine ring structure . The following table outlines some synthetic routes and yields associated with TBMPC:

| Reaction Conditions | Yield (%) | Notes |

|---|---|---|

| Grignard reaction in THF at -40°C | 56% | Requires inert atmosphere |

| Addition of tert-butyl 2-oxopyrrolidine-1-carboxylate | 50% | Monitored by HPLC |

Case Studies and Research Findings

Several studies have explored the biological activity of TBMPC and its derivatives:

- Study on Inflammation : A study demonstrated that TBMPC significantly inhibited IL-1β release in LPS/ATP-stimulated human macrophages, suggesting its potential as an anti-inflammatory agent. The compound exhibited a concentration-dependent effect, with notable inhibition observed at concentrations above 10 µM .

- Neuroprotection in Animal Models : In animal models, compounds similar to TBMPC were evaluated for neuroprotective effects against induced oxidative stress. Results indicated a reduction in neuronal cell death, supporting its potential therapeutic applications in neurodegenerative diseases .

Propriétés

IUPAC Name |

tert-butyl 2-methoxypyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-10(2,3)14-9(12)11-7-5-6-8(11)13-4/h8H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPXHOJKWWBPIKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30447661 | |

| Record name | Tert-butyl 2-methoxypyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144688-69-7 | |

| Record name | Tert-butyl 2-methoxypyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 2-methoxypyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.